[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O3/c1-12-4-9-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-7-16(23)8-6-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOBDCCYEQVQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Molecular Formula : C_{20}H_{18}ClF N_{5}O_{3}
- Molecular Weight : Approximately 420.83 g/mol
- Functional Groups : Contains oxazole and triazole rings which are known for their biological significance.
Biological Activity Overview
Research indicates that compounds with oxazole and triazole scaffolds exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating caspase pathways. Flow cytometry analyses revealed that it triggers cell cycle arrest at the G1 phase in MCF-7 cells and enhances caspase 3/7 activity .
- Molecular docking studies suggest strong interactions between the compound and key protein targets involved in cancer cell signaling pathways .
Case Studies
Several case studies have documented the biological activity of similar compounds with oxazole and triazole moieties:
These studies collectively illustrate the promising anticancer activity of compounds similar to this compound.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Compounds containing oxazole and triazole rings have shown promising antimicrobial properties. Studies indicate that derivatives of this compound exhibit effective inhibition against a range of bacterial strains .
- Anticancer Properties : Research has highlighted the potential of this compound in cancer treatment. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines, making them candidates for further development as anticancer agents .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, suggesting their utility in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a structurally similar compound using the National Cancer Institute's protocols. The results indicated a mean growth inhibition (GI50) value of 15.72 μM against various human tumor cell lines. This underscores the potential of triazole-containing compounds in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative of this compound was tested against common bacterial pathogens. The results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Yield | Notes |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (1M), H₂O/EtOH, reflux | [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol + 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 78–85% | Requires prolonged heating (>8 h) |
| Basic hydrolysis | NaOH (2M), H₂O/THF, 60°C | Sodium salt of the carboxylic acid | 90% | Faster than acidic hydrolysis |
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, enhancing water nucleophilicity.
-
Base-mediated hydrolysis proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing triazole ring.
Nucleophilic Substitution Reactions
The chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects from the chlorine and adjacent oxazole ring.
Key Observations :
-
Reactivity is enhanced at the para-chlorine position due to resonance stabilization from the oxazole ring .
-
Steric hindrance from the methyl group on the triazole limits substitution at adjacent positions.
Cycloaddition Reactions
The triazole ring can participate in Huisgen 1,3-dipolar cycloaddition under copper-catalyzed conditions, forming fused heterocycles.
Mechanistic Notes :
-
The 1,2,3-triazole acts as a dipolarophile, reacting with terminal alkynes to form 1,2,3-triazolo[1,5-a]pyridines .
-
Copper catalysis accelerates regioselectivity toward 1,4-disubstituted products .
Oxidation and Reduction Reactions
Functional groups undergo selective redox transformations:
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Oxidation of methyl group | KMnO₄, H₂O, 80°C | Carboxylic acid derivative (via benzylic oxidation) | 50% | |
| Ester reduction | LiAlH₄, THF, 0°C → RT | Primary alcohol derivative | 88% |
Challenges :
-
Over-oxidation of the triazole ring occurs with strong oxidants like CrO₃.
-
LiAlH₄ selectively reduces the ester without affecting the aromatic rings.
Transesterification and Aminolysis
The ester group reacts with alcohols or amines to form new derivatives:
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ethanol | H₂SO₄, reflux, 24 h | Ethyl ester analog | 75% | |
| Benzylamine | DCM, RT, 48 h | Amide derivative ([2-(4-chlorophenyl)-5-methyloxazol-4-yl]methyl benzamide) | 63% |
Applications :
-
Transesterification enables tuning of lipophilicity for drug delivery .
-
Aminolysis products show enhanced antimicrobial activity compared to parent esters.
Stability Under Thermal and Photolytic Conditions
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| UV light (254 nm) | Cleavage of the ester bond → Oxazole and triazole fragments | 2.5 h | |
| 150°C (neat) | Decomposition via retro-Diels-Alder pathway | 30 min |
Recommendations :
-
Store in amber vials at –20°C to prevent photolytic degradation.
Preparation Methods
Substrate Selection and Cyclization
The 2-(4-chlorophenyl)-5-methyl-1,3-oxazole core derives from cyclocondensation of α-amino ketone precursors. Building on the scalable protocol reported by Zhang et al., 4-chlorophenylglycine methyl ester serves as the starting material. Treatment with trifluoroacetic anhydride (TFAA) induces cyclodehydration, forming the oxazole ring.
Key Reaction Parameters :
Functionalization at C4
Introduction of the hydroxymethyl group at C4 employs a Mannich-type reaction. The oxazole intermediate reacts with paraformaldehyde (1.2 equiv) and morpholine (1.5 equiv) in acetonitrile at reflux, followed by acidic hydrolysis to yield [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol.
Optimization Insight :
- Temperature : 80°C minimizes side-product formation
- Workup : Neutralization with NaHCO₃ prevents oxazole ring degradation
Synthesis of the Triazole Fragment
Azide Preparation
3-Fluoro-4-methylaniline undergoes diazotization with sodium nitrite (1.1 equiv) in HCl(aq) at −5°C, followed by treatment with NaN₃ (1.2 equiv) to yield 3-fluoro-4-methylphenyl azide.
Safety Note :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Methyl propiolate (1.2 equiv) reacts with the azide under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in DMF/H₂O (3:1) at 80°C for 6 h. The reaction affords 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate methyl ester with 89% yield.
Regioselectivity :
Saponification to Carboxylic Acid
The methyl ester undergoes hydrolysis with LiOH (2.0 equiv) in THF/H₂O (4:1) at 25°C for 12 h, yielding the carboxylic acid (95% purity by HPLC).
Esterification and Final Coupling
Activation of the Triazole Carboxylic Acid
The acid (1.0 equiv) reacts with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 30 min to form the active ester intermediate.
Nucleophilic Acyl Substitution
[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol (1.2 equiv) is added portionwise, with DMAP (0.2 equiv) as a catalyst. The reaction proceeds at 25°C for 24 h, achieving 87% conversion (isolated via flash chromatography).
Critical Parameters :
- Solvent : Anhydrous DCM ensures minimal hydrolysis
- Monitoring : TLC (hexane:EtOAc 7:3) tracks ester formation
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : 98.6% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min)
- Elemental Analysis : C 64.21%, H 4.38%, N 13.92% (calcd C 64.24%, H 4.41%, N 13.89%)
Process Optimization and Scalability
Oxazole Cyclization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can steric hindrance be minimized during coupling reactions?
- Methodological Answer : Optimize stepwise synthesis by first constructing the oxazole and triazole moieties separately, followed by esterification. Use Vilsmeier-Haack conditions (e.g., POCl₃/DMF) for cyclization of the oxazole ring . For the triazole segment, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity . Steric hindrance at the methyl-substituted positions can be mitigated using bulky base catalysts (e.g., DBU) during esterification .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., triazole-oxazole spatial orientation) .
- NMR spectroscopy : Use ¹H-¹³C HMBC to verify connectivity between the oxazole C-4 methyl group and the triazole carboxylate .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₀ClFN₄O₃) with <2 ppm error .
Q. How can solubility challenges in aqueous media be addressed for in vitro assays?
- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or amine groups) via prodrug strategies. Alternatively, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) while monitoring compound stability via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study targeting kinase inhibition?
- Methodological Answer :
- Core modifications : Synthesize analogs with halogen substitutions (e.g., Br at 4-chlorophenyl) or methyl-to-ethyl variations to assess steric tolerance .
- Bioassay design : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Include positive controls (e.g., Gefitinib) and validate via Western blot for phosphorylated targets .
- Data interpretation : Apply multivariate analysis to distinguish electronic (Hammett σ) vs. steric (Taft Eₛ) effects on IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Validate purity : Use orthogonal methods (HPLC, DSC) to exclude impurities >98% as confounding factors .
- Meta-analysis : Compare logP and pKa values from PubChem with experimental IC₅₀ data to identify outliers linked to physicochemical properties .
Q. How to evaluate metabolic stability using in silico and in vitro models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
